(S,R,S)-Ahpc-CO-peg1-C2-amine hcl
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Overview
Description
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride is a compound used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). This compound is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. The compound’s structure includes a PEGylated crosslinker with a pendant amine, making it reactive with carboxyl groups on target ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride involves multiple steps, starting with the preparation of the core ligand structure. The process typically includes:
Formation of the Core Ligand: The core ligand is synthesized through a series of reactions involving the coupling of amino acids and other building blocks.
PEGylation: The core ligand is then PEGylated using polyethylene glycol (PEG) derivatives to enhance solubility and stability.
Amine Functionalization: The PEGylated ligand is further functionalized with an amine group to enable conjugation with carboxyl groups on target molecules.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to improve its stability and solubility.
Industrial Production Methods
Industrial production of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the multi-step synthesis.
Purification: The compound is purified using techniques such as crystallization, chromatography, and filtration.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can be coupled with carboxyl-containing molecules through amide bond formation.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like mild heating are used.
Amide Bond Formation: Reagents like carbodiimides (e.g., EDC) and conditions such as room temperature are employed.
Hydrolysis: Acidic or basic solutions and elevated temperatures are used
Major Products Formed
Substitution Products: Various substituted derivatives depending on the electrophile used.
Amide Products: Conjugates with carboxyl-containing molecules.
Hydrolysis Products: Degradation products including the free amine and carboxylic acid
Scientific Research Applications
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of PROTACs and other targeted protein degraders.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing therapies for diseases such as cancer by targeting specific proteins for degradation.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. The compound binds to the target protein and brings it in proximity to the VHL protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is highly specific and allows for the selective degradation of disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-Ahpc-PEG2-NH2 hydrochloride: Similar structure but with a longer PEG chain.
(S,R,S)-Ahpc-PEG3-NH2 hydrochloride: Another variant with an even longer PEG chain.
(S,R,S)-Ahpc-piperazine-pyridine-alkyne-NH2 hydrochloride: Contains a piperazine-pyridine-alkyne moiety for additional reactivity
Uniqueness
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride is unique due to its specific PEGylation and amine functionalization, which provide optimal solubility, stability, and reactivity for targeted protein degradation applications. Its specific configuration and functional groups make it highly effective in recruiting the VHL protein and facilitating the degradation of target proteins .
Properties
Molecular Formula |
C27H40ClN5O5S |
---|---|
Molecular Weight |
582.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-(2-aminoethoxy)propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H39N5O5S.ClH/c1-17-23(38-16-30-17)19-7-5-18(6-8-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)9-11-37-12-10-28;/h5-8,16,20-21,24,33H,9-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1 |
InChI Key |
HDFVRMWTIPWHDK-BIBCNAKVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN)O.Cl |
Origin of Product |
United States |
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